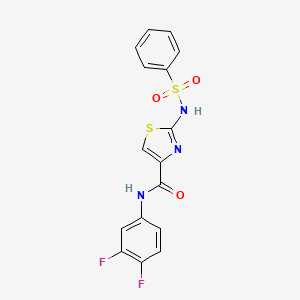

2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O3S2/c17-12-7-6-10(8-13(12)18)19-15(22)14-9-25-16(20-14)21-26(23,24)11-4-2-1-3-5-11/h1-9H,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKSDSMDGPVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

- Thiazole vs. Triazole: The target compound features a thiazole ring (containing sulfur and nitrogen), whereas analogs like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () utilize a triazole scaffold.

- Substituent Effects: Sulfonamide Linkage: The benzenesulfonamide group in the target compound is analogous to sulfonyl-linked phenyl groups in triazole derivatives (e.g., compounds [7–9] in ). This group enhances hydrogen-bonding capacity and may interact with enzyme active sites (e.g., carbonic anhydrases) . Fluorinated Aromatic Rings: The 3,4-difluorophenyl substituent increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., 2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide in ). Fluorine atoms improve bioavailability by reducing oxidative degradation .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclization of thiazole intermediates using Lawesson’s reagent and sulfonylation with benzenesulfonyl derivatives. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst . Oxidative chlorination (e.g., SOCl) introduces sulfonyl groups under anhydrous conditions (40–60°C) . Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Optimizing molar ratios (e.g., 1:1.2 amine:sulfonyl chloride) and monitoring with TLC (R ~0.3) improves yields to >70% .

Q. How should researchers characterize purity and structural integrity?

Use a combination of H NMR (DMSO-, δ 8.2–8.5 ppm for thiazole protons), F NMR (distinct shifts at -114 ppm and -118 ppm for difluorophenyl groups), and LC-MS for molecular ion confirmation ([M+H] with <2 ppm error) . HPLC with a C18 column (70:30 acetonitrile/water, retention ~6.2 min) validates purity ≥95%. Elemental analysis (C, H, N, S within ±0.4% theoretical) ensures stoichiometric accuracy .

Q. What preliminary biological assays are recommended?

Conduct in vitro cytotoxicity screening (MTT/PrestoBlue) against cancer lines (e.g., MCF-7, A549) at 1–100 μM . Parallel antimicrobial testing (MIC against S. aureus, E. coli) and enzymatic inhibition assays (COX-2, kinases) at 10 nM–10 μM identify therapeutic potential. Include positive controls (e.g., doxorubicin) and triplicate runs for reproducibility .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Cross-validate using orthogonal assays (e.g., ATP-based viability vs. caspase-3 apoptosis markers). Assess target expression (qPCR/Western blot) and correlate with IC values. Evaluate membrane permeability (PAMPA assay) and modify logP via prodrug strategies if needed. Meta-analysis of dose-response curves (Hill slopes, R >0.9) distinguishes artifacts from true activity .

Q. What strategies establish structure-activity relationships (SAR)?

Synthesize analogs with systematic modifications:

- Vary fluorophenyl substituents (2,4-difluoro vs. 3,4-difluoro) .

- Replace benzenesulfonamide with heteroarylsulfonamides.

- Modify the thiazole’s 4-carboxamide to esters/ketones. Test derivatives in kinase panels and develop QSAR models using Hammett σ values and cLogP. Co-crystallography identifies key interactions (e.g., sulfonamide-Zn coordination) .

Q. Which crystallographic techniques are critical for structural analysis?

Grow single crystals via vapor diffusion (ethyl acetate/hexane at 4°C). Collect X-ray data (Mo Kα, λ=0.71073 Å) and solve structures using SHELXT/SHELXL (R1 <0.05). Analyze hydrogen bonds (N–H···O=S, 2.8–3.0 Å) and π-π interactions (3.4 Å) with Mercury software. Deposit CIF files in the Cambridge Structural Database .

Q. How can in silico approaches guide target identification?

Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB 3IAI). Validate top poses (-9.5 kcal/mol) with 100 ns MD simulations (RMSD <2 Å). Pharmacophore modeling identifies essential features: sulfonamide as H-bond acceptor, thiazole as aromatic core .

Q. What methodologies assess off-target effects and metabolism?

Use human liver microsomes (HLM) to identify phase I metabolites (LC-HRMS). Screen CYP450 inhibition (3A4, 2D6) and off-target effects (Eurofins SafetyScreen44). In vivo PK studies (rodents, 5 mg/kg) determine clearance and bioavailability. Mitigate hERG inhibition risks (<10 μM) via structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.